Chlorophosphonazo I

Description

Significance in Analytical Chemistry and Reagent Development

The importance of Chlorophosphonazo I lies in its role as a sensitive and selective reagent for the spectrophotometric analysis of various metal ions. In analytical chemistry, the development of such reagents is crucial for creating simple, rapid, and cost-effective methods for determining the concentration of specific elements in a variety of samples. The intense color of the complexes formed between this compound and metal ions allows for their detection and quantification at very low concentrations. This has led to its application in diverse fields requiring trace metal analysis. Furthermore, chlorophosphonazo-type derivatives, including this compound, have been utilized as chelating ligands in the development of novel affinity materials for specialized applications like phosphopeptide enrichment. nih.gov

Overview of Primary Research Applications

Initial research highlighted this compound as a reagent for the spectrophotometric determination of uranium. psu.edu Since its introduction, its application has expanded to include the analysis of a range of other metal ions. Research has demonstrated its use for the determination of:

Protactinium

Cadmium

Copper

Zirconium

Thorium

Lanthanum and Yttrium

Aluminium

Calcium and Magnesium psu.edu

Titanium(IV) psu.edu

Chromium(III) researchgate.net

A notable application is in the spectrophotometric determination of titanium(IV), where it forms a 1:1 complex. psu.edu The method is effective in a specific pH range and has been successfully applied to determine titanium content in alloys. psu.edu Additionally, it has been employed for the estimation of Cr(III) in water samples. researchgate.net

Table 1: Selected Applications of this compound

| Metal Ion | Matrix/Sample Type | Analytical Technique | Reference |

| Titanium(IV) | Titanium-iron alloys | Spectrophotometry | psu.edu |

| Chromium(III) | Water | Spectrophotometry | researchgate.net |

| Various Metals | General | Spectrophotometry | psu.edu |

Structural Basis for Reactivity (Conceptual Framework)

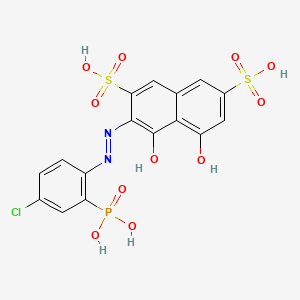

The reactivity of this compound is intrinsically linked to its molecular structure. The molecule contains several key functional groups that participate in the complexation of metal ions. The IUPAC name for this compound is 3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid. nih.gov

The key structural features contributing to its reactivity are:

Azo Groups (–N=N–): These groups are chromophores, responsible for the compound's color, and are also involved in coordination with metal ions.

Phosphonic Acid Group (–PO₃H₂): This acidic group is a primary site for metal ion binding.

Hydroxy Groups (–OH): The two hydroxyl groups on the naphthalene (B1677914) ring are also crucial for chelation.

Sulfonic Acid Groups (–SO₃H): These groups enhance the water solubility of the reagent. vulcanchem.com

Naphthalene Core: This provides a rigid backbone for the chelating functional groups.

The formation of a stable metal complex involves the coordination of the metal ion with the oxygen atoms of the phosphonic acid group and one of the azo group's nitrogen atoms, as well as the hydroxyl groups. This chelation results in the formation of a stable ring structure, which is accompanied by a significant change in the electronic structure of the molecule, leading to a shift in its absorption spectrum. This change in color is the basis for its use in spectrophotometric analysis. For instance, the formation of a 1:1 complex with titanium(IV) is well-documented. psu.edu

Table 2: Key Structural and Chemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₁₆H₁₂ClN₂O₁₁PS₂ |

| Molecular Weight | 538.8 g/mol |

| CAS Number | 1938-82-5, 85561-96-2 |

| Key Functional Groups | Azo (–N=N–), Phosphonic Acid (–PO₃H₂), Hydroxy (–OH), Sulfonic Acid (–SO₃H) |

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN2O11PS2/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAUOUSSRBVKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN2O11PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723799 | |

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-82-5 | |

| Record name | 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of Chlorophosphonazo I

Established Synthesis Pathways for Chlorophosphonazo I Analogs

The synthesis of this compound and its analogs is rooted in the classical principles of azo dye chemistry, specifically involving diazotization and azo coupling reactions. The core structure of these compounds consists of two substituted phenylphosphonic acid moieties linked by an azo bridge to a central chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) nucleus.

The general synthetic pathway proceeds in two main steps:

Diazotization : An appropriately substituted 2-amino-phenylphosphonic acid is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid) at low temperatures (0–5 °C). This converts the primary aromatic amine into a highly reactive diazonium salt. For this compound itself, the starting material is 2-amino-4-chlorophenylphosphonic acid.

Azo Coupling : The resulting diazonium salt solution is then slowly added to an alkaline solution of a coupling component, most commonly chromotropic acid or one of its derivatives. The diazonium salt undergoes an electrophilic substitution reaction, coupling to the electron-rich naphthalene (B1677914) ring system of the chromotropic acid to form the stable bis-azo dye.

The synthesis of analogs is achieved by systematically varying the structure of the starting aromatic amine. By introducing different substituents onto the phenylphosphonic acid ring, a wide range of analogs with tailored electronic and steric properties can be produced. This modularity allows for the fine-tuning of the resulting dye's spectral properties and metal-chelation selectivity. The synthesis of related bis(hetaryl)azo dyes and other azo compounds containing phosphonic acid groups follows similar diazotization-coupling methodologies. researchgate.netsci-hub.seorganic-chemistry.orgnih.gov

Table 1: Examples of Potential this compound Analogs Based on Starting Amine Variation

| Starting Amine | Resulting Analog Name (Systematic) | Potential Property Modification |

| 2-Amino-4-chlorophenylphosphonic acid | This compound | Parent compound |

| 2-Amino-phenylphosphonic acid | Phosphonazo I | Unsubstituted parent analog |

| 2-Amino-4-nitrophenylphosphonic acid | Nitro-phosphonazo I | Enhanced acidity, altered spectral properties |

| 2-Amino-4-methylphenylphosphonic acid | Methyl-phosphonazo I | Increased hydrophobicity, altered solubility |

| 2-Amino-5-sulfophenylphosphonic acid | Sulfo-chlorophosphonazo analog | Increased water solubility |

Derivatization Strategies for Enhanced Functionalization

Derivatization refers to the chemical modification of the pre-formed this compound molecule to introduce new functional groups or alter existing ones. These strategies aim to enhance properties such as solubility, binding affinity, or suitability for covalent immobilization onto solid supports. The primary sites for derivatization on the this compound molecule are the phosphonic acid groups, the hydroxyl groups of the chromotropic acid core, and the aromatic rings.

While specific literature on the post-synthesis derivatization of this compound is not extensive, the existence of closely related derivatives like p-hydroxychlorophosphonazo (HCPA) suggests that such modifications are synthetically accessible. researchgate.net Common strategies applicable to this class of compounds include:

Esterification : The phosphonic acid groups (–P(O)(OH)₂) can be reacted with alcohols to form phosphonate (B1237965) esters. This can modulate the molecule's solubility in organic solvents and serves as a protective group strategy during other synthetic steps.

Reaction of Hydroxyl Groups : The two hydroxyl groups on the naphthalene core are reactive and can be alkylated or acylated to modify the chelating properties and spectral characteristics of the dye.

Aromatic Substitution : The phenyl rings can potentially undergo further electrophilic substitution reactions, such as sulfonation or nitration, although the existing deactivating phosphonic acid groups would make such reactions challenging.

These derivatization approaches provide a pathway to "task-specific" reagents with enhanced performance for particular analytical or separation applications.

Preparation of Modified Materials Incorporating this compound

The immobilization of this compound onto solid supports transforms it from a soluble reagent into a functional material, enabling applications in solid-phase extraction, heterogeneous catalysis, and sensing. Silica (B1680970) nanoparticles are a particularly favored support material due to their high surface area, mechanical stability, and well-established surface chemistry. google.comosti.gov

This compound-Modified Silica Nanoparticles for Affinity Applications

A notable application of this immobilization strategy is the creation of affinity materials for the selective enrichment of biomolecules, such as phosphopeptides. researchgate.net The preparation of this compound-modified silica nanoparticles (CPA I-SNPs) is a multi-step process that leverages the principles of surface silanization. rsc.orgresearchgate.net

The typical synthetic procedure is as follows:

Silica Surface Activation : Bare silica nanoparticles are first treated to ensure a high density of surface silanol (B1196071) (Si-OH) groups.

Silanization : The activated silica is reacted with an organosilane coupling agent, most commonly (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES react with the surface silanols to form stable covalent siloxane (Si-O-Si) bonds, resulting in a surface functionalized with primary amine (-NH₂) groups. rsc.orgresearchgate.netacs.org

Ligand Immobilization : The this compound molecule is then covalently attached to the amino-functionalized surface. This can be achieved through various conjugation chemistries, for example, by activating the phosphonic acid groups to react with the surface amines.

Metal Ion Chelation : The resulting CPA I-SNPs, which feature the immobilized chelating ligand on their surface, are then charged with metal ions. For phosphopeptide affinity, zirconium(IV) ions (Zr⁴⁺) are used, as they form strong complexes with the phosphonic acid and hydroxyl groups of the immobilized this compound and also exhibit a very high affinity for phosphate (B84403) groups. researchgate.net

The final material, Zr-CPA I-SNPs, acts as a highly selective sorbent. When a complex mixture of peptides (such as a protein digest) is passed over this material, peptides containing phosphate groups are selectively captured by the Zr⁴⁺ centers, while non-phosphorylated peptides are washed away. researchgate.netresearchgate.net This allows for the effective isolation and concentration of low-abundance phosphopeptides prior to analysis by mass spectrometry. researchgate.net

Table 2: Research Findings on Chlorophosphonazo-Type Modified Silica Nanoparticles

| Material | Application | Key Finding | Reference |

| Zr-CPA I-SNPs | Phosphopeptide Enrichment | Successfully used to isolate phosphopeptides from protein digests for mass spectrometry analysis. | researchgate.net |

| Zr-HCPA-SNPs | Phosphopeptide Enrichment | A derivative, p-hydroxychlorophosphonazo, showed superior performance in phosphopeptide enrichment compared to CPA I-SNPs. | researchgate.net |

| General | Phosphopeptide Isolation | The Zr⁴⁺ chelated by the immobilized ligand provides the high affinity required for selective capture of phosphate groups. | researchgate.netresearchgate.net |

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” that adheres to the detailed outline provided.

The vast majority of research and data concerning the coordination chemistry, stoichiometry of metal complexes, and pH-dependent behavior of chlorophosphonazo reagents is centered on Chlorophosphonazo III . There is a significant lack of specific, in-depth studies on "this compound" that would allow for a detailed discussion of the topics requested, such as the specific role of its moieties in chelate formation, its formation of mononuclear and binuclear chelates, specific metal-to-ligand ratios, and the precise influence of acidity on its chelate stability.

Attempting to create the requested article would require extrapolating data from Chlorophosphonazo III or other related compounds, which would violate the explicit instruction to focus solely on this compound and could lead to scientifically inaccurate and unsubstantiated content. To ensure the highest standard of accuracy, we must refrain from generating an article on this topic due to the insufficient specific data available for this compound.

Coordination Chemistry and Metal Ion Complexation of Chlorophosphonazo I

Reaction Kinetics of Chlorophosphonazo I Complex Formation and Dissociation

The study of the reaction kinetics of this compound and its analogues, such as Chlorophosphonazo III, with various metal ions provides crucial insights into the mechanisms of complex formation and dissociation. These investigations are fundamental to understanding the selectivity and analytical applications of this class of chromogenic reagents.

Rate and Mechanism Studies (e.g., with Actinides, Lanthanides, Transition Metals)

Kinetic studies on the complexation of metal ions with Chlorophosphonazo III, a close structural analogue of this compound, have been conducted using stopped-flow spectrophotometry. These studies reveal that the rate-determining step in these systems is an intramolecular process. iaea.orgamanote.com

For the reaction of dioxoneptunium(V) (NpO₂⁺) with Chlorophosphonazo III (CLIII) in an acid range of 0.1 to 1.0 M, the process follows a first-order approach to equilibrium. iaea.orgamanote.com The complex formation is independent of acidity, whereas the dissociation of the complex proceeds through both acid-dependent and acid-independent pathways. iaea.orgamanote.com Limited studies have also been carried out on the rates of reaction of lanthanides such as La³⁺, Eu³⁺, and Dy³⁺, as well as the transition metal ion Fe³⁺ with Chlorophosphonazo III. iaea.orgamanote.com

The complexation behavior of lanthanide ions with similar arsenazo dyes, like Arsenazo III, has been shown to occur in multiple stages. rsc.org This multi-stage process is suggestive of a step-by-step ring-closure mechanism. rsc.org While detailed multi-stage kinetic data for this compound is not extensively available, the behavior of its analogues suggests a complex formation process that is more intricate than a simple single-step binding event.

Activation Parameters for Complexation Processes

The activation parameters, including the enthalpy of activation (ΔH) and the entropy of activation (ΔS), have been determined for the formation and dissociation of the Np(V)-Chlorophosphonazo III complex. iaea.orgamanote.com These parameters provide valuable information about the energy barriers and the degree of order in the transition state of the reaction.

For the complex formation reaction at an ionic strength of 1.0 M, the activation parameters are ΔH* = 46.2 (±0.3) kJ/mol and ΔS* = 7 (±1) J/mol·K. iaea.orgamanote.com The near-zero activation entropy for complex formation is a noteworthy feature of this system. iaea.org

The dissociation of the complex exhibits two distinct pathways with different activation parameters. The acid-dependent dissociation pathway has ΔH* = 38.8 (±0.6) kJ/mol and ΔS* = -96 (±18) J/mol·K. iaea.orgamanote.com In contrast, the acid-independent dissociation pathway is characterized by ΔH* = 70.0 (±0.1) kJ/mol and ΔS* = 17 (±1) J/mol·K. iaea.orgamanote.com

| Process | ΔH* (kJ/mol) | ΔS* (J/mol·K) |

|---|---|---|

| Complex Formation | 46.2 (±0.3) | 7 (±1) |

| Acid-Dependent Dissociation | 38.8 (±0.6) | -96 (±18) |

| Acid-Independent Dissociation | 70.0 (±0.1) | 17 (±1) |

Isokinetic Relationships in Metal-Chlorophosphonazo Complexation

An isokinetic relationship has been observed for the complex formation reactions of Chlorophosphonazo III with a series of highly charged metal ions. iaea.orgamanote.com This relationship, where the enthalpies and entropies of activation are linearly related, was found to exist for the complexation with NpO₂⁺, UO₂²⁺, Th⁴⁺, and Zr⁴⁺. iaea.orgamanote.com The existence of an isokinetic relationship suggests that these metal ions undergo complexation with Chlorophosphonazo III through a similar reaction mechanism. iupac.orgnih.gov

Selectivity and Specificity in Metal Ion Binding

This compound and its related compounds exhibit a degree of selectivity in their binding with metal ions, which is the basis for their use in analytical chemistry. This selectivity is influenced by factors such as pH, the nature of the metal ion, and the presence of other coordinating species.

Chlorophosphonazo III is a known colorimetric reagent for a variety of metal ions including thorium, uranium, lanthanides, actinides, and alkaline earth metals. dojindo.com The selectivity can be tuned by controlling the reaction conditions. For example, it can be used as a selective colorimetric reagent for calcium in the presence of magnesium at a pH between 2 and 3. dojindo.com Similarly, this compound has been used for the spectrophotometric determination of aluminum, forming a 1:1 complex at a pH of 4-6. nih.gov However, this determination is subject to interference from titanium and zirconium, indicating the limits of its specificity. nih.gov

Spectroscopic Characteristics and Photophysical Properties of Chlorophosphonazo I and Its Chelates

Resonance Rayleigh Scattering (RRS) Phenomena in Chlorophosphonazo I Systems

Resonance Rayleigh Scattering (RRS) is a light scattering technique that occurs when the wavelength of the incident light is close to an absorption band of a molecule or molecular aggregate. This results in a significant enhancement of the scattered light intensity, which can be measured using a standard spectrofluorometer. The technique is highly sensitive for studying the formation of large molecular assemblies.

While the RRS technique has been successfully applied for the highly sensitive determination of proteins using various dyes and nanoparticles, there is a lack of specific research in the available literature detailing the RRS phenomena in systems involving this compound. researchgate.netnih.gov

Although no studies specifically link RRS with this compound, the general enhancement mechanism in protein-dye interactions can be described. The enhancement of RRS intensity typically arises from the binding of smaller dye molecules to a larger biomacromolecule, such as a protein. researchgate.net

The primary mechanisms for this enhancement include:

Formation of Large Aggregates: The interaction between a dye and a protein, often through electrostatic and hydrophobic forces, leads to the formation of a large supramolecular complex. The size of this new aggregate is significantly larger than the individual dye or protein molecules. According to Rayleigh scattering theory, the scattering intensity is proportional to the square of the volume of the scattering particle. Thus, the formation of these larger complexes results in a dramatic increase in scattering intensity. nih.gov

Increased Molar Absorptivity of the Aggregate: The binding of the dye to the protein can create a new chromophore with a larger molar absorptivity in the absorption region. When the incident light wavelength is in resonance with this new, stronger absorption band, the conditions for RRS are met more effectively, leading to enhanced scattering.

Hydrophobic Environment: The protein surface can provide a hydrophobic microenvironment for the bound dye molecules, which can increase the molar absorptivity and quantum yield of the dye, further contributing to the RRS enhancement. nih.gov

These principles form the basis for highly sensitive protein assays using other reagents and would be the expected mechanisms if this compound were to be employed in a similar RRS application. nih.govnih.gov

Second-Order Scattering (SOS) and Frequency Doubling Scattering (FDS) Characteristics

Second-order scattering (SOS), where the emission wavelength is double the excitation wavelength (2λex = λem), and frequency doubling scattering (FDS) are non-linear scattering phenomena. nih.govnih.gov These techniques have proven to be highly sensitive and effective for studying macromolecules, nanoparticles, and supramolecular systems. nih.govnih.gov The formation of complexes or nanoparticles can lead to a significant enhancement of the SOS and FDS signals, making these methods valuable for analytical applications. nih.gov

While these techniques are powerful, specific research detailing the Second-Order Scattering and Frequency Doubling Scattering characteristics of this compound and its chelates is not extensively available in the reviewed literature. Studies on other complex molecules show that interactions leading to aggregation or the formation of ion-association complexes are prerequisites for the enhancement of SOS and FDS spectra. nih.gov

Nonlinear Optical Properties

This compound exhibits notable nonlinear optical (NLO) properties, which describe how the optical properties of a material change with the intensity of incident light. These characteristics are crucial for the development of advanced photonic and optoelectronic devices.

The nonlinear refraction of this compound has been investigated using the Z-scan technique, a standard method for measuring nonlinear absorption and nonlinear refraction. researchgate.net When subjected to a pulsed Nd:YAG laser at an excitation wavelength of 532 nm, this compound demonstrates a positive and large nonlinear refractive index. researchgate.net This phenomenon is attributed to a resonant electronic nonlinear effect. researchgate.net

In contrast, under excitation with a continuous wave He-Ne laser at 633 nm, the observed optical nonlinearity is primarily due to laser-induced heating effects. researchgate.net The significant resonant electronic nonlinearity observed suggests that this compound holds potential for applications in various nonlinear optical devices. researchgate.net

Table 1: Summary of Resonant Electronic Nonlinearity Study of this compound

| Parameter | Description |

|---|---|

| Compound | This compound (CPA I) |

| Technique Used | Z-scan |

| Pulsed Laser Source | Nd:YAG Laser |

| Pulsed Excitation Wavelength | 532 nm |

| Key Finding (Pulsed) | Positive and large nonlinear refractive index |

| Attributed Effect (Pulsed) | Resonant electronic nonlinearity researchgate.net |

| Continuous Wave Laser Source | He-Ne Laser |

| CW Excitation Wavelength | 633 nm |

| Attributed Effect (CW) | Laser heating effect researchgate.net |

Photoinduced birefringence is an optical phenomenon where a material's refractive index becomes anisotropic (directionally dependent) upon exposure to polarized light. This effect is particularly relevant in polymer films doped with azo-chromophores like this compound. The underlying mechanism involves the repeated trans-cis photoisomerization of the azo molecules. mdpi.com This cycling, driven by the polarized light, leads to a statistical alignment of the chromophores perpendicular to the light's polarization vector, a process known as photo-orientation, which induces birefringence. mdpi.comrsc.org

Research has been conducted on the nonlinear refraction and photoinduced birefringence of this compound when doped into Polyvinyl alcohol (PVA) thin films. researchgate.net Such guest-host systems are integral to the development of technologies like optical switching and data storage. rsc.org The investigation of this compound within a polymer matrix is crucial for understanding its performance and potential in these applications. rsc.orgresearchgate.net

Table 2: System for Photoinduced Birefringence Study

| Component | Material |

|---|---|

| Guest Chromophore | This compound (CPA I) researchgate.net |

| Host Matrix | Polyvinyl alcohol (PVA) researchgate.net |

| System | Doped polymer thin film researchgate.net |

| Properties Investigated | Nonlinear refraction, Photoinduced birefringence researchgate.net |

Advanced Analytical Methodologies and Applications of Chlorophosphonazo I

Spectrophotometric Determination of Metal Ions

Spectrophotometry using Chlorophosphonazo I is a versatile technique for determining the concentration of metal ions. The method is based on the formation of a colored complex between the metal ion and the reagent, where the intensity of the color, measured as absorbance, is proportional to the metal ion concentration.

Rare Earth Elements and Actinides (e.g., Thorium, Uranium, Lanthanides)

This compound and its analogs are highly effective for the spectrophotometric analysis of rare earth elements (REEs) and actinides. nih.govfishersci.com

A method utilizing p-chloro-chlorophosphonazo (pCCPA) in a sulphuric acid medium has been developed for the determination of the total amount of rare-earth elements in agricultural samples. nih.gov The complex formed between the rare-earth oxides and pCCPA exhibits an apparent molar absorptivity of 8.17 x 10(4) L·mol⁻¹·cm⁻¹ at 676 nm. nih.gov This method adheres to Beer's law for rare-earth oxide concentrations up to 12 µg/25 ml and has been successfully applied to various samples, including soils, herbs, and water. nih.gov

For actinides, Chlorophosphonazo III has been used as an extractant with 1-butanol (B46404) to determine micromolar concentrations of Nd(III), Th(IV), and U(VI) in brine. sigmaaldrich.com The determination of thorium and uranium can also be accomplished using Chlorophosphonazo III. fishersci.comcymitquimica.com Specifically, for uranium, the best reagent for its determination in a 3M HCl medium is Chlorophosphonazo III. iaea.org Another derivative, chlorophosphonazo-mA, is used for the spectrophotometric determination of thorium. akjournals.com

The color reactions of α-type and β-type rare earths with Chlorophosphonazo III have been studied, revealing that under certain conditions, the chelates of heavier rare earths can be converted from α-type to β-type, a phenomenon not observed for lighter rare earths. jlu.edu.cn This difference allows for the selective determination of lighter and heavier rare earths. jlu.edu.cn

Research Findings on Rare Earth Elements and Actinides Determination

| Analyte | Reagent | Medium/pH | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range |

|---|---|---|---|---|---|

| Total Rare Earth Elements | p-chloro-chlorophosphonazo (pCCPA) | Sulphuric Acid | 676 | 8.17 x 10⁴ | 0-12 µg/25 ml |

| Nd(III), Th(IV), U(VI) | Chlorophosphonazo III | 1-Butanol | - | - | Micromolar concentrations |

| Uranium | Chlorophosphonazo III | 3M HCl | - | - | - |

Alkaline Earth Metals (e.g., Calcium, Magnesium)

This compound and its derivatives are well-suited for the determination of alkaline earth metals like calcium and magnesium. scbt.comsigmaaldrich.com Chlorophosphonazo III is a sensitive reagent for both, allowing for the determination of calcium alone at pH 2.2 and the simultaneous determination of calcium and magnesium at pH 7.0. sigmaaldrich.commedchemexpress.com

A method for the simultaneous spectrophotometric determination of calcium and magnesium with Chlorophosphonazo III has been described. oregonstate.eduosti.gov Calcium can be determined at pH 2.2 and a wavelength of 667.5 nm, where the magnesium complex has negligible absorbance. oregonstate.edu The total concentration of both ions can be measured at pH 7.0 and 669 nm. oregonstate.edu This method is highly sensitive, with a detection range of 0.004 ppm to 0.4 ppm. osti.gov

For the specific determination of calcium in biological fluids, a novel spectrophotometric method using amino G acid chlorophosphonazo (AGCPA) has been developed. tandfonline.comtandfonline.com In a neutral medium of pH 7.0, AGCPA forms a stable greenish-blue complex with calcium, with a maximum absorption at 670 nm. tandfonline.comtandfonline.com This method boasts a high molar absorptivity of 7.2 x 10⁴ L·mol⁻¹·cm⁻¹ and a linear range of 0.02-0.8 µg/ml of calcium. tandfonline.comtandfonline.com

Another derivative, m-acetylchlorophosphonazo (CPAmA), is used for the spectrophotometric determination of magnesium in a pH 10.5 NH₃-NH₄Cl medium, with a maximum absorption at 610 nm and a linear range of 0-1.5 µg/mL of Mg(II). researchgate.net

Research Findings on Alkaline Earth Metal Determination

| Analyte | Reagent | pH | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) |

|---|---|---|---|---|---|

| Calcium | Chlorophosphonazo III | 2.2 | 667.5 | - | 0.004 - 0.4 |

| Calcium & Magnesium | Chlorophosphonazo III | 7.0 | 669 | - | 0.004 - 0.4 |

| Calcium | Amino G acid chlorophosphonazo (AGCPA) | 7.0 | 670 | 7.2 x 10⁴ | 0.02 - 0.8 |

| Magnesium | m-acetylchlorophosphonazo (CPAmA) | 10.5 | 610 | 2.99 x 10⁴ | 0 - 1.5 |

Light Metals (e.g., Aluminum)

This compound is an effective reagent for the spectrophotometric determination of aluminum. bme.huresearchgate.net It reacts with aluminum at a pH of 4-6 to form a stable, water-soluble 1:1 red-violet complex. nih.gov The complex exhibits maximum absorption at 610 nm, and the method is linear for aluminum concentrations up to 0.8 µg/ml. nih.gov The apparent molar absorptivity for this complex is 1.96 x 10⁴ L·mol⁻¹·cm⁻¹. nih.gov

A highly sensitive and selective spectrophotometric method for determining trace amounts of aluminum has been developed using chlorophosphonazo-mS (MSCPA) in a pH 5.66 acetate-acetic acid medium. nih.gov To overcome interference from excess reagent, a dual-wavelength approach called the light-absorption ratio variation approach (LARVA) is employed. nih.gov This method significantly increases sensitivity, with a detection limit of 2 µg/L for aluminum. nih.gov When coupled with continuous flow analysis (CFA), the detection limit is 6.5 µg/L with an analysis rate of about 30 samples per hour. nih.gov

Research Findings on Aluminum Determination

| Reagent | pH | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) |

|---|---|---|---|---|

| This compound | 4-6 | 610 | 1.96 x 10⁴ | up to 0.8 |

Transition Metals (e.g., Titanium, Copper, Iron)

This compound and its derivatives are also utilized for the analysis of various transition metals.

Titanium: Chlorophosphonazo III is a highly sensitive reagent for the spectrophotometric determination of titanium. sigmaaldrich.commedchemexpress.comsigmaaldrich.com A detailed study on the reaction of titanium(IV) with this compound has been conducted, forming the basis for its quantification. rsc.org

Copper: A kinetic-spectrophotometric method has been established for the determination of copper based on its catalytic effect on the oxidation of dibromo-p-chloro-chlorophosphonazo (DBC-CPA) by hydrogen peroxide. asianpubs.org The decrease in absorbance at 550 nm is measured, with a linear range of 0.1-2.0 µg of copper in a 10 mL solution and a detection limit of 9.05 ng/mL. asianpubs.org Another method uses p-acetylchlorophosphonazo (CPApA) and hydrogen peroxide, with a linear range of 0.020-0.30 µg/mL and a detection limit of 10.94 ng/mL. ajol.info

Iron: A catalytic spectrophotometric method for trace iron(III) has been developed using chlorophosphonazo-mA and potassium periodate (B1199274) (KIO₄) in a sulfuric acid medium. researchgate.net This method has a very low detection limit of 5.72 × 10⁻⁸ g/L and is linear for iron(III) in the range of 0-0.5 μg/10 mL. researchgate.net Additionally, the reaction between dibromo-p-nitro-chlorophosphonazo and iron in a hydrochloric acid medium forms a 2:1 complex with maximum absorption at 610 nm, suitable for determining iron in the range of 0.14-0.80 μg/mL. researchgate.net

Research Findings on Transition Metal Determination

| Analyte | Reagent | Principle | Wavelength (nm) | Linear Range | Detection Limit |

|---|---|---|---|---|---|

| Titanium | Chlorophosphonazo III | Complexation | - | - | - |

| Copper | Dibromo-p-chloro-chlorophosphonazo (DBC-CPA) | Catalytic-Kinetic | 550 | 0.1-2.0 µg/10 mL | 9.05 ng/mL |

| Copper | p-acetylchlorophosphonazo (CPApA) | Catalytic-Kinetic | 554 | 0.020-0.30 µg/mL | 10.94 ng/mL |

| Iron(III) | chlorophosphonazo-mA | Catalytic | - | 0-0.5 µg/10 mL | 5.72 × 10⁻⁸ g/L |

Gadolinium Chelates Detection

Chlorophosphonazo dyes are employed in methods for detecting gadolinium chelates in biological samples. google.comscispace.comjustia.com The method involves contacting a biological sample with chlorophosphonazo at a low pH, ranging from approximately 1.0 to 3.0. google.com At this acidic pH, gadolinium binds more strongly to the dye than to the chelating agent, resulting in a measurable color change via spectrophotometry. google.com This technique can be used to determine the concentration of gadolinium chelates, which is useful in assessing glomerular filtration rate (GFR) in mammals. google.com

Complexometric Titration Applications and Endpoint Detection

Chlorophosphonazo III serves as a useful indicator in complexometric titrations. For instance, it is used as a colorimetric indicator for the precipitation titration of sulfate (B86663) ions (SO₄²⁻) with a barium (Ba²⁺) standard solution. fishersci.com It is also used in the determination of magnesium, where Chlorophosphonazo III is combined with a chelating agent like EGTA. google.com The change in absorbance at 675 nm upon complexation of magnesium with the reagent allows for its quantification. google.com

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 2-(4-chloro-2-phosphonobenzylazo)-1,8-dihydroxynaphthalene-3,6-disulphonic acid |

| Chlorophosphonazo III | 3,6-bis[(4-Chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonic Acid |

| p-chloro-chlorophosphonazo (pCCPA) | 2-(4'-chloro-2'-phosphon-benzylazo)-7-(4''-chlorophenyl)-1,8-dihydroxynaphthalene-3,6-disulphonic acid |

| amino G acid chlorophosphonazo (AGCPA) | Not explicitly defined in search results |

| m-acetylchlorophosphonazo (CPAmA) | Not explicitly defined in search results |

| chlorophosphonazo-mS (MSCPA) | Not explicitly defined in search results |

| dibromo-p-chloro-chlorophosphonazo (DBC-CPA) | Not explicitly defined in search results |

| p-acetylchlorophosphonazo (CPApA) | Not explicitly defined in search results |

| chlorophosphonazo-mA | Not explicitly defined in search results |

| dibromo-p-nitro-chlorophosphonazo | Not explicitly defined in search results |

| EGTA | ethyleneglycol bis (2-aminoethylether)-N, N, N', N'-tetraacetic acid |

| BAPTA | 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid |

| CDTA | Not explicitly defined in search results |

| KIO₄ | Potassium periodate |

| H₂O₂ | Hydrogen peroxide |

| HCl | Hydrochloric acid |

| H₂SO₄ | Sulfuric acid |

| HNO₃ | Nitric acid |

| NaOH | Sodium hydroxide |

| NH₃-NH₄Cl | Ammonia-Ammonium chloride buffer |

| EDTA | Ethylenediaminetetraacetic acid |

| DTAB | Dodecyltrimethylammonium bromide |

| ECR | Eriochrome Cyanine R |

| PVC | Polyvinyl chloride |

| TBP | Tributyl phosphate (B84403) |

Novel Spectrophotometric Techniques Employing this compound

This compound has been integral to the development of advanced spectrophotometric methods that enhance sensitivity, selectivity, and efficiency in chemical analysis. These novel techniques have broadened the applicability of spectrophotometry in various scientific fields.

Flow Injection Analysis (FIA) Systems

Flow Injection Analysis (FIA) is an automated analytical technique that involves injecting a discrete sample volume into a continuously flowing carrier stream. This stream merges with reagent streams, allowing for rapid and reproducible chemical reactions before the sample zone passes through a detector, typically a spectrophotometer. The use of this compound and its derivatives in FIA systems offers significant advantages, including high sample throughput, reduced reagent consumption, and improved precision compared to manual methods. aquaphoenixsci.comjocpr.comdiva-portal.orgmdpi.com

In these systems, this compound serves as a chromogenic reagent, forming a colored complex with the target metal ion. The reaction product's absorbance is measured as it flows through the detector. For instance, a sensitive and selective FIA method was developed for the determination of uranium(VI) using a derivative, Chlorophosphonazo-mN. aquaphoenixsci.comacs.org In this method, a sample containing uranium is injected into a carrier stream and merged with a reagent stream containing Chlorophosphonazo-mN. The resulting blue complex is measured at 680 nm. aquaphoenixsci.com The system allows for a sampling frequency of 60 samples per hour, demonstrating the efficiency of FIA. acs.org

Similarly, FIA systems incorporating Chlorophosphonazo III have been utilized for the determination of calcium. diva-portal.org The automation provided by FIA minimizes variations in reaction time and conditions, leading to highly reproducible results, which is crucial for applications such as clinical analysis and quality control. jocpr.com The flexibility of FIA manifolds allows for the optimization of reaction conditions, such as pH and reagent concentration, to achieve maximum sensitivity and selectivity for the specific metal ion being analyzed. diva-portal.org

Table 1: Examples of Chlorophosphonazo Derivatives in Flow Injection Analysis

| Analyte | Chlorophosphonazo Derivative | Wavelength (nm) | Sample Throughput (samples/hr) | Linear Range |

| Uranium(VI) | Chlorophosphonazo-mN | 680 | 60 | 1 - 15 µg/mL |

| Palladium | Chlorophosphonazo-mN | 615 | Not Specified | 2 - 10 µg/mL |

| Calcium | Chlorophosphonazo III | Not Specified | Not Specified | Not Specified |

This table is based on data from available research literature. aquaphoenixsci.comdiva-portal.orgacs.orgresearchgate.net

Dual-Wavelength Spectrophotometry and Spectral Correction Methods

A significant challenge in spectrophotometry is the interference caused by the absorbance of the chromogenic reagent itself, especially when the reagent is used in excess to ensure complete reaction with the analyte. Dual-wavelength spectrophotometry and spectral correction methods are advanced techniques designed to overcome this issue, thereby enhancing the accuracy and selectivity of the analysis. ekb.egresearchgate.netajpaonline.com

The principle of dual-wavelength spectrophotometry involves measuring the absorbance at two different wavelengths. One wavelength is chosen at the absorption maximum of the metal-ligand complex, while the second is at a wavelength where the complex has minimal absorbance, but the free reagent still absorbs. The difference in absorbance at these two wavelengths is then proportional to the concentration of the analyte, effectively canceling out the background absorbance from the excess reagent. ajpaonline.com

Spectral correction techniques are a broader category of methods that mathematically process the spectral data to isolate the absorbance of the analyte-complex from the overlapping spectra of the reagent and other interfering components. researchgate.net These methods are particularly useful for complex systems where both the reagent and its metal complex are colored. For instance, the spectral correction technique has been successfully applied to characterize the complexes of various metal ions with azo dyes, a class of compounds to which this compound belongs. researchgate.net By eliminating the spectral interference from the excess chromogenic reagent, these methods allow for the determination of the true absorbance of the chelate formed, leading to more reliable quantitative analysis. researchgate.net The application of these techniques with this compound and similar reagents has been shown to improve the determination of metals like zirconium. researchgate.net

Light-Absorption Ratio Variation Approach (LARVA)

The Light-Absorption Ratio Variation Approach (LARVA) is a highly sensitive dual-wavelength spectrophotometric method that has been developed to significantly enhance the detection limits for trace and ultra-trace level analytes. ludist.com.cntubitak.gov.tr This approach is founded on the principle that the ratio of absorbances at two selected wavelengths varies sensitively with the concentration of the analyte, especially at very low concentrations. ludist.com.cn

In the LARVA method, the absorbance of a solution containing the analyte and a chromogenic reagent like this compound is measured at two different wavelengths. The key insight is that by carefully selecting the wavelengths and the concentration of the reagent, the variation in the ratio of these absorbances can be made highly proportional to the analyte concentration. ludist.com.cn A key advantage of LARVA is that its sensitivity is inversely proportional to the concentration of the chromogenic reagent used; a lower reagent concentration leads to higher sensitivity. ludist.com.cn This is a significant departure from conventional spectrophotometry where an excess of reagent is typically required.

This technique has been successfully combined with competitive replacement complexation to improve selectivity. For example, in the determination of cobalt, a less stable complex is displaced by cobalt, and the resulting change is measured using LARVA, allowing for detection at the ng/mL level. ludist.com.cn The method has demonstrated its utility in the analysis of various ions, including the determination of Pb(II) in natural water with a detection limit as low as 0.02 mg/L. tubitak.gov.tr The combination of LARVA with other techniques like spectral correction provides a powerful tool for quantitative analysis in complex matrices.

Applications in Environmental Analytical Chemistry

The unique properties of this compound as a chromogenic agent have led to its widespread use in environmental analytical chemistry for monitoring pollutants and assessing environmental quality.

Water Quality Analysis (e.g., Heavy Metal Contamination, Hardness)

This compound and its analogues are extensively used in the spectrophotometric determination of various metal ions in water samples, playing a crucial role in monitoring water quality.

One of the most common applications is in the determination of water hardness, which is primarily caused by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. Commercial analytical methods, such as Hach Method 8374, utilize Chlorophosphonazo III as an indicator. aquaphoenixsci.comhach.comhach.com In this method, calcium and magnesium react with the indicator to form a colored complex. The absorbance of this complex is measured, and then a chelating agent like CDTA is added to break down the complex. The resulting decrease in color is proportional to the total concentration of calcium and magnesium. hach.com This method is suitable for determining ultra-low range hardness, typically in the range of 4 to 1000 µg/L as CaCO₃. aquaphoenixsci.comhach.comjohnmorrisgroup.com

Beyond water hardness, this compound and its derivatives are employed for the detection of various heavy metal contaminants. For instance, methods have been developed for the determination of chromium (Cr³⁺) in water. researchgate.net The analysis of other heavy metals such as lead is also a critical aspect of water quality assessment due to their toxicity. wcs-group.co.uk Spectrophotometric methods using sensitive reagents like this compound provide a reliable means for monitoring these contaminants in drinking water, groundwater, and industrial wastewater. hach.comej-chem.orghach.com The determination of uranium in ore samples and other aqueous solutions has also been achieved using FIA with a Chlorophosphonazo derivative, highlighting its utility in monitoring specific industrial and environmental contaminants. acs.org

Table 2: Application of Chlorophosphonazo in Water Quality Analysis

| Parameter | Method | Reagent | Wavelength (nm) | Typical Range |

| Total Hardness | Colorimetric | Chlorophosphonazo III & CDTA | 669 | 4 - 1000 µg/L as CaCO₃ |

| Chromium (III) | Spectrophotometry | This compound | 520 (Reagent), Complex peak not specified | - |

| Uranium (VI) | Flow Injection Analysis | Chlorophosphonazo-mN | 680 | 1 - 15 µg/mL |

Soil Analysis and Metal Ion Availability

The analysis of metal ions in soil is critical for agriculture and environmental remediation. Spectrophotometric methods using this compound and its analogues can be applied to determine the concentration of certain metal ions in soil extracts, providing insights into nutrient availability and contamination levels. researchgate.netepo.org

To assess the bioavailable fraction of metals in soil—the portion that can be taken up by plants or other organisms—various extraction procedures are employed using agents like neutral salts (e.g., CaCl₂) or chelating agents. jeeng.netresearchgate.net The resulting soil extract can then be analyzed for its metal content. A patent describes a method for calcium analysis in a soil extract using Chlorophosphonazo III. epo.org Furthermore, research has demonstrated the use of Chlorophosphonazo III in a discoloring spectrophotometric method for the determination of magnesium in soil. researchgate.net

While traditional soil analysis for heavy metals often relies on atomic absorption spectrometry (AAS) or inductively coupled plasma (ICP) techniques, colorimetric methods offer a simpler, more cost-effective alternative for screening and for laboratories with limited resources. researchgate.nettandfonline.compublish.csiro.au The development of rapid colorimetric soil analysis methods is an active area of research. publish.csiro.au The application of reagents like this compound for the determination of various metal ions in soil extracts contributes to a better understanding of soil chemistry, metal mobility, and potential risks to the ecosystem. jeeng.netscbt.com

Industrial Quality Control Applications

This compound and its related compounds serve as valuable reagents in various industrial quality control processes. Their ability to form colored complexes with specific metal ions allows for their use in spectrophotometric analysis to ensure product purity and composition.

Analysis of Trace Impurities in Electronic Components

The manufacturing of electronic components and semiconductor materials demands ultra-high purity gases and chemicals. processsensing.com The presence of even trace levels of metallic impurities can significantly impact the performance and reliability of electronic devices. researchgate.net Consequently, robust analytical methods are essential for monitoring and controlling these contaminants in raw materials, processing agents, and the final products. processsensing.comscass.com.sg

Chromogenic agents are employed in these quality control workflows for the determination of trace metals. While direct applications of this compound are not extensively documented in this specific field, related compounds like Chlorophosphonazo III are used. For instance, spectrophotometric methods involving Chlorophosphonazo III have been developed for the determination of calcium, a relevant impurity in certain materials. researchgate.net These methods highlight the utility of the chlorophosphonazo functional group in detecting low concentrations of metal ions critical to the electronics industry. researchgate.net The analysis can extend to various materials used in electronics, including high-purity silicon, specialty gases, and chemical products, ensuring they meet stringent purity specifications. researchgate.netscass.com.sg

Fertilizer Composition Analysis

The quality and efficacy of fertilizers are determined by their specific nutrient composition and the absence of harmful impurities. fao.org Key chemical parameters for quality assessment include the amount and form of essential nutrients like phosphorus, potassium, calcium, and magnesium. fao.orggoogle.com Analytical testing ensures that the nutrient content listed on the product label is accurate and meets regulatory standards. fao.orgfamic.go.jp

Chlorophosphonazo-type reagents are utilized in the analysis of fertilizer components. For example, a patented method for soil and, by extension, fertilizer analysis includes Chlorophosphonazo III for quantifying calcium and magnesium. google.com Spectrophotometric techniques employing these reagents provide a cost-effective and reliable means to determine the concentration of specific elements. The analysis of phosphate, a primary nutrient, is often conducted using the molybdenum blue method, but the determination of secondary nutrients and other metallic components can be achieved with chromogenic agents like this compound and its isomers. sigmaaldrich.com This ensures the fertilizer provides the intended nutrients in the correct proportions for healthy crop development. sigmaaldrich.comcropnutrition.com

Metallurgical Material Characterization

In metallurgy, the precise elemental composition of alloys is critical to their physical properties, performance, and safety. The characterization of both major alloying elements and trace elements is a routine part of quality control in the production of iron, steel, and other alloys. researchgate.net

A direct application of a Chlorophosphonazo variant is found in the analysis of cast low alloy iron. Certified reference materials for spectral analysis list a "Chlorophosphonazo mA Photometric method" for the quantitative determination of the rare earth elements Lanthanum (La) and Cerium (Ce). ncrm.org.cn This method is used to calibrate analytical instruments and validate testing procedures for these specific elements within the iron matrix. ncrm.org.cn The ability of the reagent to form a stable, colored complex with La and Ce allows for their accurate measurement, which is crucial as these elements can be intentionally added to impart specific properties to the alloy. ncrm.org.cn

Biological and Biochemical Sample Analysis

The unique chelating properties of this compound and its derivatives have led to their adoption in advanced biochemical analysis, particularly in proteomics and related fields.

Protein Determination Methods (e.g., with DBC-Chlorophosphonazo)

A spectrophotometric method has been developed for the quantitative determination of proteins using the derivative DBC-Chlorophosphonazo (DBC-CPA). asianpubs.orgasianpubs.org The method is based on the formation of a compound between the reagent and a protein, such as bovine serum albumin (BSA), in a sulfuric acid medium. asianpubs.org This reaction yields a product with a distinct maximum absorption wavelength, allowing for accurate protein quantification. asianpubs.orgasianpubs.org

The method demonstrates good sensitivity and a practical linear range, making it a viable alternative to other protein determination techniques like the Lowry or Bradford methods. asianpubs.org Research has successfully applied this method to determine the total protein content in human serum samples, showing good recovery and precision. asianpubs.org

Table 1: Performance Characteristics of the DBC-Chlorophosphonazo Protein Assay

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 606 nm | asianpubs.org, asianpubs.org |

| Linear Range (for BSA) | 25-250 µg/mL | asianpubs.org, asianpubs.org |

| Detection Limit | 9.52 µg/mL | asianpubs.org, asianpubs.org |

| Sample Application | Human Serum | asianpubs.org |

| Reported Recovery | 98.33% - 101.63% | asianpubs.org |

Phosphopeptide Enrichment and Isolation via Modified this compound Chelates

Protein phosphorylation is a key post-translational modification that regulates numerous cellular processes, but analyzing it is challenging due to the low abundance of phosphoproteins. nih.gov This necessitates highly specific methods to isolate and enrich phosphopeptides from complex biological samples before analysis by mass spectrometry. nih.govinfona.pl

To address this, novel affinity materials have been created using this compound. In one study, this compound (CPA I) was chemically bonded to the surface of silica (B1680970) nanoparticles. nih.gov These modified nanoparticles were then "charged" with zirconium ions (Zr⁴⁺), which form a strong complex with the this compound ligand. nih.gov The resulting material, Zr-CPA I-SNPs, functions as an effective tool for immobilized metal-affinity chromatography (IMAC). nih.govresearchgate.net

These Zr-CPA I-SNPs selectively capture phosphopeptides from complex mixtures, such as the digests of proteins like α-casein, β-casein, and ovalbumin. nih.gov After capturing the phosphopeptides, they are released and analyzed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov This strategy allows for the specific isolation and subsequent identification of phosphopeptides, even from highly complex samples like human serum, demonstrating its potential for use in disease biomarker discovery. nih.gov

Table 2: Application of Modified this compound in Phosphopeptide Enrichment

| Feature | Description | Reference |

|---|---|---|

| Base Material | Silica Nanoparticles (SNPs) | nih.gov |

| Chelating Ligand | This compound (CPA I) | nih.gov |

| Metal Ion | Zirconium (Zr⁴⁺) | nih.gov |

| Resulting Material | Zr-CPA I-SNPs | nih.gov |

| Mechanism | Immobilized Metal-Affinity Chromatography (IMAC) | nih.gov |

| Application | Selective enrichment and isolation of phosphopeptides | nih.gov |

| Analyzed Samples | Tryptic digests of α-casein, β-casein, ovalbumin; human serum | nih.gov |

| Downstream Analysis | MALDI-TOF Mass Spectrometry | nih.gov |

Metal Ion Control in Cell Culture Media

The precise control and measurement of metal ion concentrations are critical for successful cell cultivation, as the composition of the culture medium can significantly influence cell growth, protein production, and quality. nih.gov Metal ions are essential cofactors for numerous enzymatic processes and play a vital role in maintaining cellular homeostasis. google.com Variations in ion concentrations can impact everything from cell viability to the glycosylation of recombinant proteins produced in cell lines like Chinese Hamster Ovary (CHO) cells. nih.gov

Chlorophosphonazo-based methods provide an effective tool for monitoring and managing the levels of key metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in cell culture environments. For instance, colorimetric determination using specific chelate reagents like Chlorophosphonazo III has been applied to quantify Ca²⁺ and Mg²⁺ in the culture supernatant of algae. researchgate.net This allows researchers to track the depletion or release of these ions by the cells, providing insights into their metabolic activity and ensuring the medium remains within optimal parameters. While many biological buffers like HEPES and MOPS are designed to have negligible or specific metal ion binding to maintain pH stability, direct measurement of free metal ions with indicators like this compound is crucial for understanding the cellular environment. hopaxfc.com The ability to form stable complexes makes this compound and its derivatives suitable for quantifying metal ions in diverse cell culture applications. cymitquimica.com

Serum Calcium and Magnesium Determination

This compound and its analogs are highly sensitive reagents for the spectrophotometric determination of calcium and magnesium in clinical samples, particularly serum. medchemexpress.com The methodologies leverage the differential pH-dependent complexation of the dye with these two ions. It is possible to determine calcium selectively at a low pH of around 2.2, where the interference from magnesium is negligible. oregonstate.edumedchemexpress.com Subsequently, by adjusting the pH to a neutral level (around 7.0), the total concentration of both calcium and magnesium can be measured. oregonstate.edumedchemexpress.com The magnesium concentration is then calculated by subtracting the calcium value from the total.

A significant challenge in serum analysis is the interference from proteins, primarily albumin, which can bind to the dye and cause non-specific reactions. nih.gov To address this, a novel method was developed that combines Chlorophosphonazo III with vanadate (B1173111). This combination effectively controls the non-specific reaction with albumin, allowing for the specific and accurate measurement of serum calcium. nih.gov This CPZ-III vanadate method demonstrates excellent linearity and precision, with results correlating well with other established methods like atomic absorption spectrophotometry. nih.gov

Another approach involves the use of a chelating agent, such as ethyleneglycol bis(2-aminoethylether)-N, N, N', N'-tetraacetic acid (EGTA), in the reagent formulation. google.com In a two-step process, a first reagent containing Chlorophosphonazo III and EGTA is added to the sample. EGTA selectively binds calcium, allowing for the initial measurement of magnesium. Subsequently, a second reagent can be used to determine the total calcium and magnesium, enabling the calculation of the calcium concentration. This method is particularly useful for the concurrent analysis of both ions, which is often necessary since the clinical symptoms of low calcium and low magnesium can be indistinguishable. google.com

Table 1: Comparison of Methodologies for Serum Ca²⁺ and Mg²⁺ Determination using Chlorophosphonazo Analogs

| Method | Principle | Target Ion(s) | Key Reagents | pH Condition(s) | Key Advantages |

| Differential pH | Selective complexation at different pH levels. | Ca²⁺ and Mg²⁺ | Chlorophosphonazo III | pH 2.2 for Ca²⁺; pH 7.0 for Total (Ca²⁺+Mg²⁺) | High sensitivity; allows for sequential determination of both ions. oregonstate.edumedchemexpress.com |

| CPZ-III Vanadate | Vanadate controls for non-specific binding to albumin. | Ca²⁺ | Chlorophosphonazo III, Vanadate | Acidic to neutral | High specificity in serum; good correlation with reference methods. nih.gov |

| Chelating Agent (EGTA) | EGTA selectively masks Ca²⁺ to allow for Mg²⁺ measurement first. | Ca²⁺ and Mg²⁺ | Chlorophosphonazo III, EGTA | Not specified | Enables concurrent quantitation of both ions in a single sample. google.com |

Reagent Formulation and Stability for Analytical Procedures

The formulation and stability of the analytical reagent are paramount for achieving reliable and reproducible results in spectrophotometric assays. Reagents utilizing Chlorophosphonazo III are often prepared as a two-reagent system to enhance stability and control the reaction conditions. google.com

A typical formulation might involve:

Reagent 1: A buffer solution (e.g., sodium acetate) and a surfactant. google.com

Reagent 2: Contains the essential constituent Chlorophosphonazo III, along with a buffer, a surfactant, and potentially other components like sodium chloride (as a salt) and sodium azide (B81097) (as an antiseptic) to improve longevity. google.com

The pH of the final reaction mixture is critical and is preferably maintained between 3.5 and 7.5. google.com If the pH exceeds 7.5, the reagent blank values can become undesirably high, and interference from magnesium ions may increase, leading to inaccurate calcium measurements. google.com For optimal solubility of Chlorophosphonazo III and other components like vanadate, the second reagent is often formulated at a slightly alkaline pH (e.g., 7.7 to 8.5) before being mixed with the first reagent and the sample. google.com

Studies have shown that both the Chlorophosphonazo III reagent and its complexes with calcium and magnesium are stable for at least one week, which is a significant advantage for routine laboratory use. oregonstate.edu In contrast, the complexes formed with a related compound, dibromo-p-chloro-chlorophosphonazo (DBC-CPA), were found to be stable for up to two hours. asianpubs.org The stability of the reagent in an uncapped vial is a notable improvement over older methods that used indicators requiring a high pH (>>9), which were susceptible to degradation from the absorption of atmospheric carbon dioxide. google.com

Development of Blank-Controlling Agents

In spectrophotometry, the "blank" refers to the absorbance of the solution that is not attributable to the analyte of interest. High or variable blank values can severely compromise the accuracy and sensitivity of an assay. In the context of this compound-based assays, a major source of interference, particularly in biological fluids like serum, is the non-specific interaction between the dye and proteins such as albumin. nih.gov

To overcome this issue, specific blank-controlling agents have been developed. A prime example is the use of vanadate in a method for serum calcium determination. nih.gov Researchers discovered that adding vanadate to the Chlorophosphonazo III reagent effectively controlled the non-specific reaction between the dye and albumin. nih.gov This innovation was crucial in establishing a specific and reliable method for measuring serum calcium with Chlorophosphonazo III, as previous attempts had been hampered by this protein interference. nih.gov

Another strategy for managing blank values is the use of a reagent blank in the measurement process. This involves preparing a reference solution containing all the components of the reaction mixture except for the analyte (e.g., calcium or magnesium). asianpubs.orgresearchgate.net The absorbance of the sample is then measured against this reagent blank, which effectively subtracts the background absorbance from the dye itself and any other matrix components, isolating the signal generated by the analyte-dye complex. asianpubs.orggoogle.com For instance, in the determination of magnesium with a derivative, the absorbance of the complex at 620 nm is measured against a reagent blank that has a maximum absorbance at a different wavelength (580 nm). asianpubs.org

Interference Mechanisms and Masking Strategies in Chlorophosphonazo I Assays

Impact of Coexisting Ions on Analytical Signal

The accuracy of analyses using Chlorophosphonazo I is significantly affected by the presence of various cations and anions that can also react with the reagent or the analyte-reagent complex. The degree and nature of this interference depend on the specific analyte being measured and the composition of the sample matrix.

Research has identified several ions that cause significant interference. In the determination of aluminum using this compound, both titanium and zirconium are reported to interfere seriously. nih.gov Similarly, when determining titanium(IV), aluminum(III) is a major interferent. psu.edu

In the context of total hardness determination (calcium and magnesium) in ultra-pure water applications, a systematic study identified several interfering ions. An ion was classified as an interferent if it altered the measured hardness concentration by more than ±10%. hach.comhach.com The findings from these studies are detailed in Table 1.

Table 1: Interfering Ions in Chlorophosphonazo Hardness Assays

| Interfering Substance | Interference Level | Effect on Signal | Citation |

|---|---|---|---|

| Aluminum | > 150 µg/L | Negative | hach.com |

| Copper | > 250 µg/L | Positive | hach.com |

| Nitrate | > 250 µg/L | Positive | hach.com |

| Silicon | > 1000 µg/L | Positive | hach.com |

Conversely, a number of ions have been shown not to interfere with the determination of titanium(IV) with this compound up to certain concentrations. These include Ba(II), V(V), Sb(III), Cu(II), Pb(II), Cr(VI), Mn(II), Ni(II), Mo(VI), Bi(III), W(VI), and Sn(II). psu.edu The potential interference from magnesium is also a critical consideration in calcium measurements due to their chemical similarities. tandfonline.com

Development and Application of Masking Reagents

To enhance the selectivity of this compound assays, masking agents are frequently employed. These agents are chelators that form strong complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent. The choice of masking agent is crucial and depends on the target analyte and the specific interferents present.

Aminopolycarboxylic acids are among the most common and effective masking agents used in these methods.

Ethylenediaminetetraacetic acid (EDTA) has been used effectively in several applications. In the analysis of titanium, an EDTA zinc salt solution can be used to mask up to 2 mg of Iron(III). psu.edu For the determination of calcium in the presence of yttrium and aluminum with Chlorophosphonazo III, EDTA serves as the masking agent. moca.net.ua It was found that a 15-fold excess of EDTA is sufficient to completely mask Al(III), while a 65-fold excess is needed to mask Y(III) at an optimal pH of 3.05–3.25. moca.net.ua

Diethylenetriaminepentaacetic acid (DTPA) is particularly effective for masking a broad range of interfering ions in the determination of Uranium(VI) with a Chlorophosphonazo derivative. tandfonline.comtandfonline.com

Cyclohexanediaminetetraacetic acid (CDTA) is used in a unique way in some total hardness tests. Rather than masking an interferent, a drop of CDTA reagent is added after the initial color formation to break up the Calcium/Magnesium-Chlorophosphonazo complex. hach.comhach.com The resulting decrease in color is proportional to the hardness, representing a form of sequential demasking.

Complex masking systems have also been devised for challenging matrices, such as those containing rare earth elements. In the analysis of rare earths with Chlorophosphonazo-III, specific masking agent combinations allow for the differentiation between lighter and heavier elements. jlu.edu.cn

Zn-CyDTA is used as a masking agent to allow for the determination of lighter rare earths in the presence of heavier ones. jlu.edu.cn

A combination of Zn-EDTA and Sodium Fluoride (NaF) can be used to determine heavier rare earths and yttrium in the presence of lighter rare earths. jlu.edu.cn

Other proposed masking strategies include the use of salicylic (B10762653) acid to overcome interference from aluminum. psu.edu However, the use of masking agents is not always feasible. For instance, in the analysis of Plutonium(IV) with Chlorophosphonazo III, finding suitable masking agents is difficult because they often form highly stable complexes with plutonium itself. iaea.org

Table 2: Examples of Masking Agents in Chlorophosphonazo Assays

| Masking Agent(s) | Target Analyte | Masked Ion(s) | Citation |

|---|---|---|---|

| EDTA | Calcium | Yttrium, Aluminum | moca.net.ua |

| EDTA zinc salt | Titanium(IV) | Iron(III) | psu.edu |

| DTPA | Uranium(VI) | Various metal ions | tandfonline.comtandfonline.com |

| Zn-CyDTA | Lighter Rare Earths | Heavier Rare Earths | jlu.edu.cn |

Future Research Directions and Emerging Applications

Development of Novel Chlorophosphonazo I Derivatives with Enhanced Properties

Future research could focus on the synthesis of new derivatives of this compound. By modifying its molecular structure, it may be possible to enhance its sensitivity, selectivity, and stability. Introducing different functional groups could tune its complex-forming properties for specific metal ions, leading to improved performance in analytical applications.

Integration with Advanced Analytical Platforms

The integration of this compound with modern analytical platforms such as flow injection analysis (FIA) and sequential injection analysis (SIA) presents a significant area for development. A sensitive and selective spectrophotometric flow injection analysis method has already been developed for the determination of uranium(VI) using a derivative, chlorophosphonazo-mN. osti.gov This suggests that this compound could be adapted for automated systems, enabling rapid and high-throughput analysis of various samples.

Theoretical Modeling and Computational Studies of Complexation Mechanisms

Theoretical modeling and computational studies can provide deeper insights into the complexation mechanisms between this compound and various metal ions. By understanding the nature of these interactions at a molecular level, researchers can better predict and optimize the conditions for its use in analytical methods. Such studies can aid in the design of new derivatives with tailored properties.

Expansion into New Areas of Material Science and Environmental Remediation

The ability of this compound to form stable complexes with metal ions suggests potential applications in material science and environmental remediation. It could be incorporated into new materials, such as sensors or adsorbents, for the detection and removal of heavy metal pollutants from water and other environmental matrices. For instance, related compounds like Chlorophosphonazo III have been used as chromogenic agents in disposable optical sensors. nih.gov

Standardization and Method Validation for Broader Application

For this compound to be more broadly applied in routine analysis, the standardization and validation of analytical methods using this reagent are crucial. This involves establishing clear protocols, determining performance characteristics such as accuracy and precision, and conducting inter-laboratory comparisons to ensure the reliability of results. nihs.go.jp The process of standardization involves determining the relationship between the analytical signal and the concentration of the analyte. iaea.org

Q & A

Q. What experimental parameters are critical for optimizing Chlorophosphonazo I’s sensitivity in metal ion detection?

this compound’s sensitivity depends on pH, ionic strength, and metal-to-ligand stoichiometry. For example, in plutonium(IV) extraction studies, its efficiency in the PEG-3400/(NH₄)₂SO₄ system peaks at specific acidity levels (e.g., 0.1–1.0 M HClO₄) . Calibration curves should be constructed under controlled conditions to account for variations in absorbance maxima. Use diode array spectrophotometry to monitor reaction kinetics, as demonstrated in analogous studies with Chlorophosphonazo III and NpO₂⁺ .

Q. How should researchers validate spectrophotometric data obtained using this compound?

Validate data by:

- Replicating experiments across multiple pH and temperature conditions.

- Comparing results with alternative chelating agents (e.g., Arsenazo III) to confirm selectivity.

- Applying statistical tools (e.g., standard deviation analysis) to absorbance measurements. Reference kinetic studies, such as the Ni²⁺/Chlorophosphonazo III system (46 s⁻¹ at 25°C in 0.1 M HClO₄), to ensure consistency with published rate constants .

Advanced Research Questions

Q. What mechanisms underlie this compound’s complexation behavior with actinides, and how do reaction conditions alter these pathways?

this compound forms tetradentate complexes with actinides like Pu(IV), involving coordination through azo and phosphonate groups. Acidity critically influences ligand geometry: at 1.0 M HClO₄, bidentate species dominate, while lower acidity (0.1 M) stabilizes tetradentate complexes, as shown in analogous NpO₂⁺/Chlorophosphonazo III studies . Use stopped-flow kinetics with dead-time calibration (e.g., 4.9 s for custom instruments) to resolve rapid ligand-exchange steps .

Q. How can contradictory data in this compound-based studies be resolved, particularly regarding extraction efficiency versus selectivity?

Contradictions often arise from uncontrolled variables like counterion competition (e.g., SO₄²⁻ vs. ClO₄⁻) or incomplete complexation equilibria. Address this by:

Q. What advanced kinetic models are suitable for analyzing this compound’s metal-binding reactions?

Use pseudo-first-order kinetics under excess metal ion conditions. For fast reactions (e.g., k > 40 s⁻¹), employ stopped-flow systems with dead-time correction to capture early reaction phases. The Ni²⁺/Chlorophosphonazo III system (k = 46 s⁻¹) provides a benchmark for validating instrument performance . For slower reactions, integrate time-resolved spectrophotometry with global analysis software (e.g., SPECFIT) to deconvolute overlapping absorbance bands .

Methodological Guidance

Q. How should researchers design controlled experiments to compare this compound with other metallochromic indicators?

- Step 1: Standardize metal ion solutions (e.g., U(VI), Pu(IV)) to identical concentrations and oxidation states.

- Step 2: Perform parallel titrations under identical pH and ionic strength conditions.

- Step 3: Quantify detection limits using IUPAC-recommended protocols (3σ/m, where σ = blank standard deviation, m = slope of calibration curve).

- Step 4: Validate selectivity via interference studies with common cations (e.g., Fe³⁺, Ca²⁺) .

Q. What strategies mitigate photodegradation or ligand instability in this compound solutions?

- Store solutions in amber glassware at 4°C to minimize light-induced decomposition.

- Prepare fresh ligand solutions daily in deoxygenated buffers (e.g., N₂-purged 0.1 M HClO₄).

- Monitor absorbance stability over time; discard solutions if λ_max shifts by >2 nm .

Data Presentation Standards

Include tables summarizing critical parameters:

| Parameter | Optimal Range for this compound | Reference |

|---|---|---|

| pH for Pu(IV) extraction | 0.5–1.5 M H⁺ | |

| λ_max (Pu(IV) complex) | 660–670 nm | |

| Stopped-flow dead time | 4.1–4.9 s |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.